3,3',5,5'-Tetrabromo-2,2'-dimethyl-1,1'-biphenyl
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Overview
Description
3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl is a halogenated biphenyl compound characterized by the presence of four bromine atoms and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,2’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Scientific Research Applications
3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
- 2,3,5,6-Tetrabromo-1,4-dimethylbenzene
- 3,3’,5,5’-Tetramethyl-1,1’-biphenyl
Properties
CAS No. |
877660-61-2 |
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Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
1,5-dibromo-3-(3,5-dibromo-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H10Br4/c1-7-11(3-9(15)5-13(7)17)12-4-10(16)6-14(18)8(12)2/h3-6H,1-2H3 |
InChI Key |
FPFGJXBGROUUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C2=C(C(=CC(=C2)Br)Br)C |
Origin of Product |
United States |
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